2-[(Cyclohexylsulfanyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclohexylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C12H23NS. It is a piperidine derivative where a cyclohexylsulfanyl group is attached to the piperidine ring via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the cyclohexyl group and the piperidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Cyclohexylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives without the sulfur group.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Cyclohexylsulfanyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various piperidine derivatives.
Biology: Potential use in the study of biological systems due to its structural similarity to naturally occurring compounds.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of drugs targeting neurological pathways.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(Cyclohexylsulfanyl)methyl]piperidine is not fully understood. it is believed to interact with molecular targets in biological systems through its piperidine ring, which is a common pharmacophore in many bioactive compounds. The sulfur atom in the cyclohexylsulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions or forming specific interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simple heterocyclic amine that serves as the core structure for many bioactive molecules.
Cyclohexylamine: Similar in structure but lacks the sulfur atom, leading to different chemical properties.
Thiomorpholine: Contains both sulfur and nitrogen in a six-membered ring, similar to 2-[(Cyclohexylsulfanyl)methyl]piperidine but with different spatial arrangement.
Uniqueness: this compound is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C12H23NS |
---|---|
Molekulargewicht |
213.38 g/mol |
IUPAC-Name |
2-(cyclohexylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C12H23NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h11-13H,1-10H2 |
InChI-Schlüssel |
MMZUDWGEEIZVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SCC2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.